molecular formula C8H15NO3 B12961818 Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B12961818
M. Wt: 173.21 g/mol
InChI Key: WMJOASBTWYDSDT-UHFFFAOYSA-N
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Description

Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate typically involves the reaction of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted compounds .

Scientific Research Applications

Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 4-aminooxane-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3

InChI Key

WMJOASBTWYDSDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COCCC1N

Origin of Product

United States

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